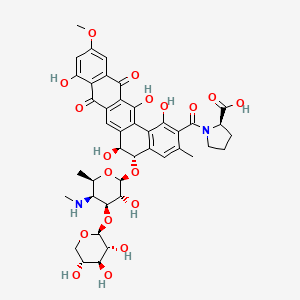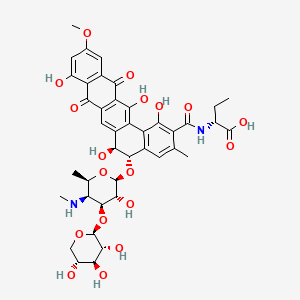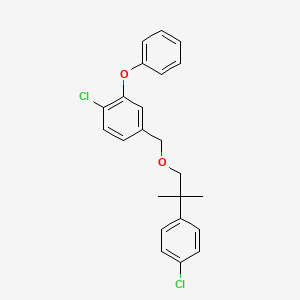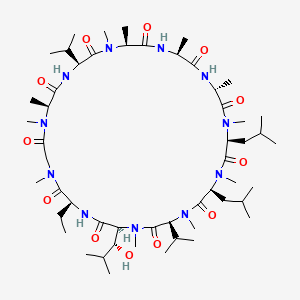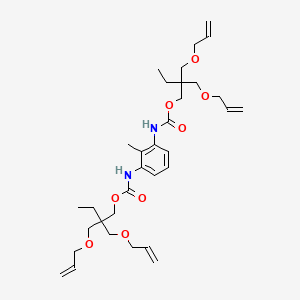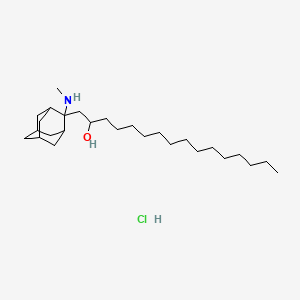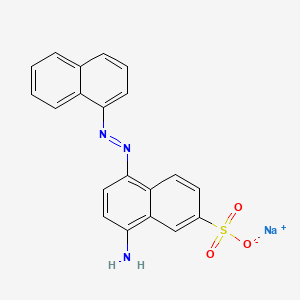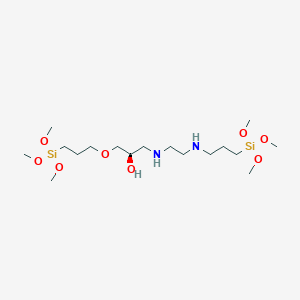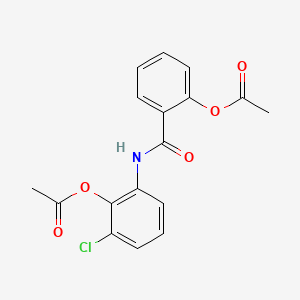
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes acetyloxy and chlorophenyl groups attached to a benzamide core. Its chemical formula is C15H14ClNO4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of acetyloxy and chlorophenyl groups through specific reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzamide derivatives.
Applications De Recherche Scientifique
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler analog without the acetyloxy and chlorophenyl groups.
Acetylsalicylic Acid (Aspirin): Contains an acetyloxy group but lacks the benzamide core.
Chlorobenzamide: Similar structure but with different functional groups.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
60405-58-5 |
|---|---|
Formule moléculaire |
C17H14ClNO5 |
Poids moléculaire |
347.7 g/mol |
Nom IUPAC |
[2-[(2-acetyloxy-3-chlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H14ClNO5/c1-10(20)23-15-9-4-3-6-12(15)17(22)19-14-8-5-7-13(18)16(14)24-11(2)21/h3-9H,1-2H3,(H,19,22) |
Clé InChI |
JZCWTNCHVQRDDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



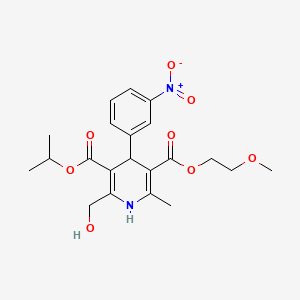

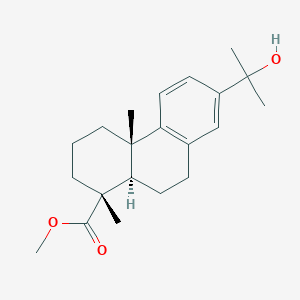
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
